N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine
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Overview
Description
N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine: is a chemical compound with the molecular formula C7H16N2 It is a derivative of methanamine, where the nitrogen atom is substituted with a pyrrolidin-2-yl group and two methyl groups
Scientific Research Applications
Synthesis and Characterization
- A study focused on synthesizing a novel 1,3-Dithiolane Compound related to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine. This involved a condensation reaction, and the compound's structure was analyzed using 1H NMR and X-ray diffractions, providing insights into its potential applications in chemical synthesis (Zhai Zhi-we, 2014).
Anticancer Activity
- A study explored new palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including a compound similar to this compound. These complexes demonstrated significant anticancer activity against various human cancer cell lines, indicating potential therapeutic applications (S. Mbugua et al., 2020).
Anticonvulsant Agents
- Novel Schiff bases of 3-aminomethyl pyridine, structurally related to this compound, were synthesized and screened for anticonvulsant activity. Several compounds exhibited significant protection against seizures, suggesting the potential for developing new anticonvulsant medications (S. Pandey & R. Srivastava, 2011).
Hydrogen Bonding in Schiff Base Ligands
- Research into pyrrolide-imine Schiff base compounds, related to this compound, revealed insights into hydrogen bonding and electrostatic interactions. These findings are relevant for understanding molecular structures in chemistry (M. Akerman & Victoria A. Chiazzari, 2014).
Catalytic Applications
- A study on diiron(III) complexes of tridentate 3N ligands, including compounds structurally related to this compound, investigated their use as catalysts for hydroxylation of alkanes. This research could influence the development of new catalysts in organic chemistry (M. Sankaralingam & M. Palaniandavar, 2014).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes with catecholates, including compounds related to this compound, displayed potent photocytotoxicity under red light and were used for cellular imaging. These findings contribute to the development of new photoactive compounds in medical research (Uttara Basu et al., 2014).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for preparing N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine involves the reductive amination of pyrrolidine with formaldehyde and dimethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Mannich Reaction: Another method involves the Mannich reaction, where pyrrolidine reacts with formaldehyde and dimethylamine hydrochloride under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Properties
IUPAC Name |
N,N-dimethyl-1-pyrrolidin-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIJBHQBXMMPRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505927 |
Source
|
Record name | N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70754-93-7 |
Source
|
Record name | N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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